![molecular formula C23H22N4O2 B3313680 1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 946382-09-8](/img/structure/B3313680.png)
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Overview
Description
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a chemical compound that has been gaining attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as IIOE and has been found to have various biochemical and physiological effects. The purpose of
Scientific Research Applications
Inhibition of RIPK1
This compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis, a form of programmed cell death . It has a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This could have potential applications in treating diseases where necroptosis plays a key role, such as neurodegenerative diseases and inflammatory diseases .
Protection against Necroptosis
The compound has shown to efficiently protect cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests potential applications in cancer treatment, particularly in preventing tumor-induced vascular damage .
α-Glucosidase Inhibition
Indole-1,2,4-oxadiazoles, a class of compounds that includes the compound , have been found to act as non-competitive α-glucosidase inhibitors . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a strategy used in the management of type 2 diabetes . Therefore, this compound could potentially be used in the development of new anti-diabetic drugs .
Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction.
Biochemical Pathways
By inhibiting α-glucosidase, the compound interferes with the breakdown of carbohydrates into glucose in the digestive tract. This results in a slower and lower rise in blood glucose following meals, which can be beneficial in the management of certain conditions such as type 2 diabetes .
Pharmacokinetics
The compound’s molecular weight (1612 g/mol) and estimated boiling point (28751°C) suggest it may have favorable bioavailability .
Result of Action
The inhibition of α-glucosidase by this compound can lead to a reduction in postprandial hyperglycemia (high blood sugar after meals), which is a common issue in individuals with type 2 diabetes . This can help manage blood glucose levels and potentially reduce the risk of complications associated with diabetes.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15(2)22-24-25-23(29-22)20-13-17-8-4-6-10-19(17)27(20)14-21(28)26-12-11-16-7-3-5-9-18(16)26/h3-10,13,15H,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJCLPNTIMVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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